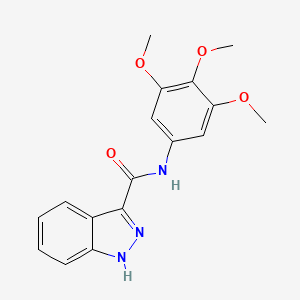

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-22-13-8-10(9-14(23-2)16(13)24-3)18-17(21)15-11-6-4-5-7-12(11)19-20-15/h4-9H,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZMFRDRKKTTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of ortho-substituted hydrazines with aldehydes or ketones.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, such as the Buchwald-Hartwig amination, where the trimethoxyphenyl halide reacts with the indazole core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

Therapeutic Applications

Cancer Treatment

Recent studies have highlighted the potential of N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide as an anticancer agent. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : The compound appears to exert its anticancer effects through the activation of apoptotic pathways. It has been shown to increase reactive oxygen species (ROS) levels and activate caspase-3 in various cancer cell lines, indicating a mechanism that leads to programmed cell death .

- Case Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MDA-MB-468), showing a dose-dependent response. The IC50 values were reported to be lower than those of standard chemotherapeutics like Paclitaxel, suggesting superior efficacy .

Pharmacological Properties

Synthetic Cannabinoid Receptor Agonists

This compound has been explored for its properties as a synthetic cannabinoid receptor agonist. Research indicates that compounds with similar structures can interact with cannabinoid receptors, potentially offering therapeutic benefits in pain management and neurological disorders.

- Public Health Implications : The use of synthetic cannabinoids has raised concerns due to their association with adverse health effects. Understanding the pharmacological profile of this compound can help assess its safety and efficacy compared to other synthetic cannabinoids .

Potential in Neurological Disorders

Research into compounds structurally related to this compound suggests potential applications in treating neurological disorders. These compounds may modulate neurotransmitter systems or possess neuroprotective properties.

- Neuroprotective Effects : Investigations into similar indazole derivatives have indicated possible protective effects against neurodegeneration and inflammation, making them candidates for further study in conditions such as Alzheimer's disease and multiple sclerosis .

Comparative Table of Indazole Derivatives

| Compound Name | Structure | Main Application | Observed Effects |

|---|---|---|---|

| This compound | Structure | Cancer therapy | Induces apoptosis via ROS |

| ADB-HEXINACA | Structure | Synthetic cannabinoid | Agonist activity at cannabinoid receptors |

| AZD8055 | Structure | Cancer treatment | mTOR inhibitor with synergy in tumor reduction |

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Combretastatin A-4 (CA4) and Prodrugs

Structure : CA4 features a (Z)-stilbene core with 3,4,5-trimethoxyphenyl and 3-hydroxy-4-methoxyphenyl groups. Its prodrugs, such as CA4P (phosphate derivative), improve water solubility .

Activity : CA4 inhibits tubulin polymerization at submicromolar concentrations (IC₅₀ ~1–3 nM) but suffers from poor solubility and isomerization instability. The target compound’s indazole-carboxamide structure may mitigate isomerization risks while retaining potency .

Pharmacokinetics : CA4 requires prodrug formulation (e.g., CA4P) for clinical use, whereas the carboxamide linkage in the target compound may inherently enhance solubility without prodrug conversion .

Sulfonamide Derivatives

Examples :

- N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzenesulfonamide (9)

- 1-Methyl-1H-indole-5-sulfonic acid (3,4,5-trimethoxyphenyl)amide (10) Comparison: These sulfonamides retain the trimethoxyphenyl group but replace the carboxamide with sulfonamide linkages.

Indazole and Indole Derivatives

N-((1-Methyl-1H-Indol-3-yl)Methyl)-N-(3,4,5-Trimethoxyphenyl)Acetamide

Structure : Features an indole ring connected via a methylene-acetamide bridge to the trimethoxyphenyl group .

Activity : Demonstrates anticancer activity via tubulin inhibition but may have reduced binding affinity compared to indazole derivatives due to indole’s single nitrogen atom, which limits hydrogen-bonding interactions .

1-Methyl-N-(2-{[(3,4,5-Trimethoxyphenyl)Carbonyl]Amino}Ethyl)-1H-Indole-3-Carboxamide

Structure: Combines indole-3-carboxamide with a trimethoxybenzoyl-ethylamino linker . However, the indole core may confer lower metabolic stability than the target compound’s indazole .

Non-Tubulin-Targeting Analogues

APINACA Derivatives

Examples: N-(Adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) Activity: These are cannabinoid receptor agonists, highlighting the structural versatility of indazole-3-carboxamides. The target compound’s trimethoxyphenyl group likely redirects activity toward tubulin rather than cannabinoid receptors .

Key Research Findings

- Tubulin Binding : The trimethoxyphenyl group is critical for colchicine-site binding, as seen in CA4 (IC₅₀ ~1–3 nM) and sulfonamide derivatives . The target compound’s indazole core may enhance binding through additional hydrogen bonds.

- Metabolic Stability : Indazole derivatives generally exhibit higher metabolic stability than indole or stilbene analogues due to reduced susceptibility to oxidative degradation .

- Solubility : Unlike CA4, which requires prodrug modification, the carboxamide linkage in the target compound may confer moderate water solubility, reducing formulation challenges .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling Reactions : Formation of the indazole-carboxamide core via condensation of indazole-3-carboxylic acid derivatives with 3,4,5-trimethoxyaniline under peptide coupling agents (e.g., HATU or EDCI).

- Protection/Deprotection : Use of protective groups (e.g., Boc for amines) to prevent side reactions during functionalization of the indazole or trimethoxyphenyl moieties.

- Purification : Column chromatography or recrystallization to isolate the pure product, monitored by TLC or HPLC.

- Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to avoid decomposition of sensitive methoxy groups .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy group integration at δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO, exact mass 327.12 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

- HPLC/Purity Analysis : Ensure >95% purity for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., Aurora kinases) using fluorescence-based assays, comparing IC values to known inhibitors.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to trimethoxyphenyl-containing ligands .

- Molecular Docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with methoxy substituents .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy positions or indazole substituents) to identify critical pharmacophores .

Q. How should contradictions in reported bioactivity data be addressed?

- Methodological Answer :

- Assay Reproducibility : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) and assay formats (e.g., MTT vs. ATP-luminescence).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .

- Functional Group Analysis : Compare bioactivity of derivatives lacking specific groups (e.g., demethylated analogs) to isolate contributions of methoxy or carboxamide moieties .

Q. What strategies are effective for analyzing the compound’s crystallographic conformation and stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between the indazole and trimethoxyphenyl groups to assess planarity (critical for π-π stacking in target binding) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic stability.

- Computational Modeling : Density Functional Theory (DFT) calculations to correlate crystal packing (e.g., C–H⋯N interactions) with conformational energy minima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.